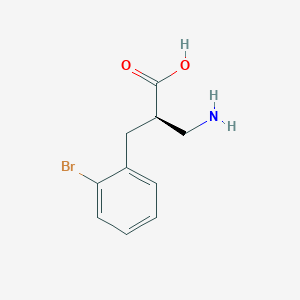
(R)-3-Amino-2-(2-bromobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-2-(2-bromobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromobenzyl group attached to the alpha carbon of the amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2-bromobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-bromobenzyl bromide.
Alkylation: The 2-bromobenzyl bromide undergoes alkylation with a suitable amino acid derivative, such as N-protected alanine, in the presence of a base like sodium hydride.
Deprotection: The N-protecting group is removed under acidic conditions to yield the desired ®-3-Amino-2-(2-bromobenzyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
®-3-Amino-2-(2-bromobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Hydroxyl or amino-substituted benzyl derivatives.
科学研究应用
®-3-Amino-2-(2-bromobenzyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein engineering.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-3-Amino-2-(2-bromobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein conformation.
相似化合物的比较
Similar Compounds
- ®-3-Amino-2-(2-chlorobenzyl)propanoic acid
- ®-3-Amino-2-(2-fluorobenzyl)propanoic acid
- ®-3-Amino-2-(2-methylbenzyl)propanoic acid
Uniqueness
®-3-Amino-2-(2-bromobenzyl)propanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogen or alkyl-substituted derivatives. This uniqueness can lead to distinct biological activities and chemical reactivity profiles.
属性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
InChI 键 |
NZFMYDNPOGZVOM-MRVPVSSYSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)Br |
规范 SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)

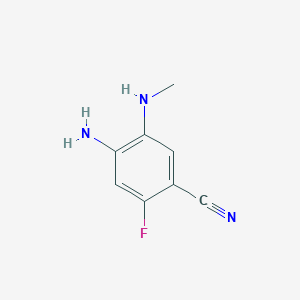
![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
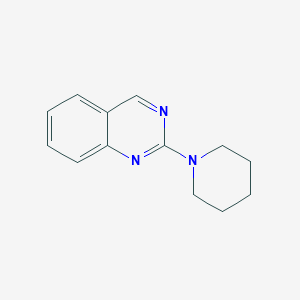

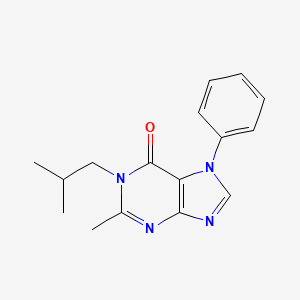
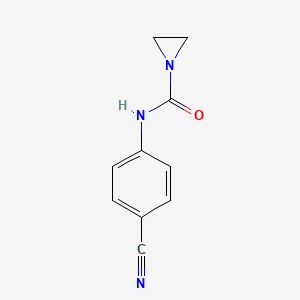
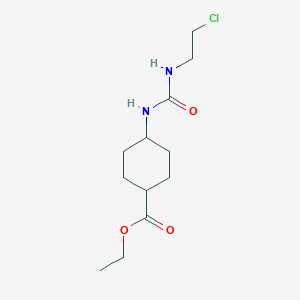
![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
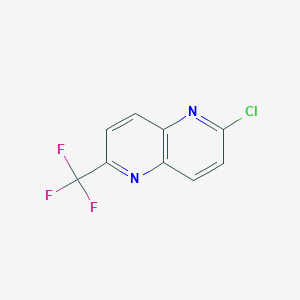
![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)
